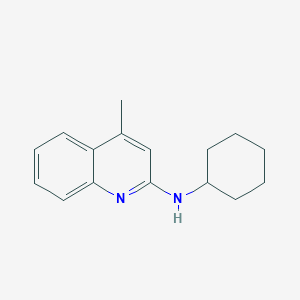

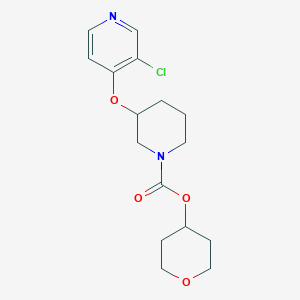

N-cyclohexyl-4-methylquinolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has shown that N-cyclohexyl-4-methylquinolin-2-amine can be synthesized and characterized through a series of chemical procedures. Heiskell et al. (2005) synthesized a series of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines, including cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine, starting from 4-methylquinolin-2-ol. The process involved nitration, chlorination, and amination, and the products were characterized by NMR spectroscopy, elemental analysis, and X-ray structure analysis (Heiskell et al., 2005).

Potential Antidepressant and Antifungal Properties

A study by Kumar et al. (2011) investigated the antidepressant and antifungal activities of N-substituted quinoline amine derivatives, including cyclohexylamine derivatives. The study found that some of these compounds exhibited significant antidepressant activity in animal models and also displayed antifungal effects against various strains (Kumar et al., 2011).

Catalytic Activity in Chemical Reactions

Wang et al. (2017) discussed the use of 2-methylquinoline, related to N-cyclohexyl-4-methylquinolin-2-amine, as a ligand in rhodium(III)-catalyzed C-H activation reactions. This study suggested the potential of quinoline derivatives in facilitating chemical reactions through metal coordination (Wang et al., 2017).

Synthesis of Bioactive Molecules

Sharma and Liu (2015) described a method for synthesizing α-O-, S-, and N-substituted 4-methylquinoline derivatives, which are key precursors to several bioactive molecules. Their approach involved Cu-catalyzed aerobic oxidations of N-hydroxyaminoallenes with various amines, including cyclohexylamine, demonstrating the synthetic utility of quinoline derivatives (Sharma & Liu, 2015).

Applications in Cell Physiology Studies

Asad et al. (2017) explored the use of tertiary amines, which include N-cyclohexyl-4-methylquinolin-2-amine, in studying cell physiology. They developed photoactivatable forms of these amines to facilitate the release of bioactive molecules in cell studies, demonstrating the potential applications of these compounds in biological research (Asad et al., 2017).

Propiedades

IUPAC Name |

N-cyclohexyl-4-methylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-12-11-16(17-13-7-3-2-4-8-13)18-15-10-6-5-9-14(12)15/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNXEDUAEMATKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-methylquinolin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)

![N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2516070.png)

![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2516077.png)